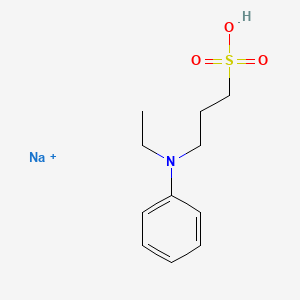
sodium;3-(N-ethylanilino)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-(N-ethylanilino)propane-1-sulfonic acid: is a chemical compound with the molecular formula C11H16NNaO3S. It is commonly used in biochemical research due to its unique properties and applications. This compound is also known by other names such as N-ethyl-N-(3-sulfopropyl)aniline sodium salt and 3-(N-ethylanilino)propanesulfonic acid sodium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-(N-ethylanilino)propane-1-sulfonic acid typically involves the reaction of N-ethylaniline with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the sulfonic acid group is introduced into the aniline derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium;3-(N-ethylanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aniline compounds .
Scientific Research Applications
Sodium;3-(N-ethylanilino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium;3-(N-ethylanilino)propane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its biochemical activity, allowing it to act as a buffer and participate in various chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
3-(N-morpholino)propanesulfonic acid: Another sulfonic acid derivative used as a buffer in biochemical research.
Sodium 3-(N-ethylamino)propanesulfonate: A similar compound with slight variations in its chemical structure and applications
Uniqueness: Sodium;3-(N-ethylanilino)propane-1-sulfonic acid is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to act as a buffer and participate in various chemical reactions makes it valuable in both research and industrial settings .
Properties
Molecular Formula |
C11H17NNaO3S+ |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
sodium;3-(N-ethylanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1 |
InChI Key |
FFJBIXKLISICDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCS(=O)(=O)O)C1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















